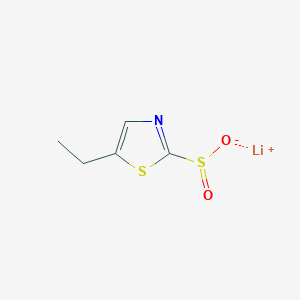

Lithium5-ethylthiazole-2-sulfinate

Description

Lithium 5-ethylthiazole-2-sulfinate is a lithium sulfinate salt featuring a thiazole ring substituted with an ethyl group at the 5-position. The compound combines the sulfinate anion (SO₂⁻) with a heterocyclic thiazole moiety, which may enhance its electrochemical and structural properties. While direct references to this specific compound are absent in the provided evidence, analogous lithium sulfinates and thiazole derivatives are known for their applications in battery electrolytes, where they improve ionic conductivity and thermal stability . The ethyl group likely increases solubility in organic solvents, while the sulfinate group contributes to lithium-ion mobility, critical for energy storage systems .

Properties

Molecular Formula |

C5H6LiNO2S2 |

|---|---|

Molecular Weight |

183.2 g/mol |

IUPAC Name |

lithium;5-ethyl-1,3-thiazole-2-sulfinate |

InChI |

InChI=1S/C5H7NO2S2.Li/c1-2-4-3-6-5(9-4)10(7)8;/h3H,2H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

AJUOSKVFONBIOD-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCC1=CN=C(S1)S(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium5-ethylthiazole-2-sulfinate typically involves the reaction of 5-ethylthiazole-2-sulfinic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems can also enhance the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Lithium5-ethylthiazole-2-sulfinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Lithium5-ethylthiazole-2-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium5-ethylthiazole-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The thiazole ring can interact with different molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Lithium 5-ethylthiazole-2-sulfinate with structurally or functionally related lithium salts and sulfinate derivatives. Data are inferred from general trends in ionic radii, electrochemical behavior, and spectroscopic properties cited in the evidence.

Structural and Ionic Properties

Lithium salts’ performance in electrolytes depends on ionic radius, coordination chemistry, and lattice energy. Shannon’s revised ionic radii () suggest that larger anions reduce lattice energy, enhancing solubility and ionic conductivity. For example:

The sulfinate group in Lithium 5-ethylthiazole-2-sulfinate likely provides intermediate ionic radius and polarizability compared to bulkier TFSI⁻, balancing conductivity and solubility .

Electrochemical Performance

Lithium salts are evaluated based on ionic conductivity, electrochemical stability, and compatibility with electrodes. highlights that lithium-ion batteries require electrolytes with high Li⁺ transference numbers and wide voltage windows:

The ethylthiazole group may improve thermal stability over conventional LiPF₆, while the sulfinate anion’s moderate size could offer a balance between conductivity and electrochemical stability .

Spectroscopic and Electronic Features

discusses Li K-edge XANES spectra to probe lithium’s local electronic environment. Compared to model compounds like Li₂MoO₄ (edge at 62.5 eV), sulfinate salts may exhibit distinct pre-edge features due to covalent interactions between Li⁺ and the sulfinate-thiazole framework. For instance:

- LiF : Weak pre-edge (ionic bonding) .

- Lithium 5-ethylthiazole-2-sulfinate : Enhanced pre-edge intensity due to delocalized electron density from the thiazole ring, suggesting partial covalency .

This covalent character could reduce lithium-ion trapping and improve cycle life in batteries.

Biological Activity

Lithium 5-ethylthiazole-2-sulfinate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Lithium 5-ethylthiazole-2-sulfinate is characterized by its thiazole ring, which is known for contributing to various biological activities. The thiazole moiety is often involved in interactions with biological targets, making it a versatile scaffold in drug design. The lithium salt form enhances the compound's solubility and bioavailability, which is crucial for its biological efficacy.

The biological activity of Lithium 5-ethylthiazole-2-sulfinate can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines, including human leukemia and solid tumors .

- Quorum Sensing Inhibition : Research indicates that thiazole-containing compounds can act as quorum sensing inhibitors in bacteria such as Pseudomonas aeruginosa, which is critical for biofilm formation and virulence . This suggests potential applications in treating bacterial infections.

- Antioxidant Activity : Thiazoles are also known for their antioxidant properties, which can protect cells from oxidative stress and damage, contributing to their therapeutic potential in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Lithium 5-ethylthiazole-2-sulfinate and its analogs:

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of thiazole derivatives similar to Lithium 5-ethylthiazole-2-sulfinate on human K562 leukemia cells. The results indicated a potent inhibitory effect with an IC50 value as low as 0.06 µM, showcasing the compound's potential as a chemotherapeutic agent .

- Quorum Sensing Inhibition : Another investigation focused on the ability of thiazole derivatives to inhibit quorum sensing in Pseudomonas aeruginosa. Compounds showed varying degrees of inhibition, with one derivative achieving an IC50 of 45.5 µg/mL against the LasB system, suggesting its potential role in managing bacterial infections through biofilm disruption .

- Neuroprotective Effects : Research into the antioxidant properties of thiazole derivatives has highlighted their role in neuroprotection. These compounds have been shown to mitigate oxidative stress in neuronal cell models, indicating their potential for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.